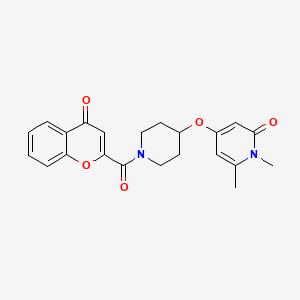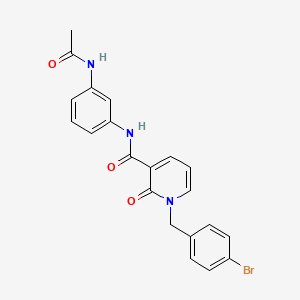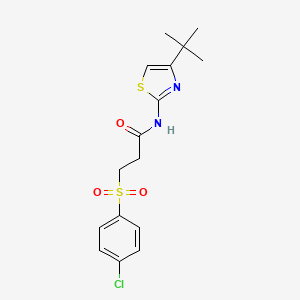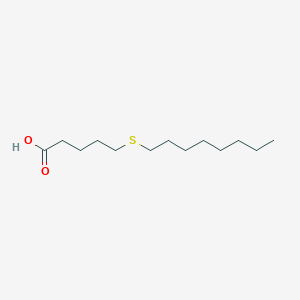
1,6-dimethyl-4-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1,6-dimethyl-4-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one" is a complex molecule that appears to be related to a class of compounds with potential antioxidant properties. The structure suggests the presence of a pyridinone core, substituted with various functional groups that could influence its reactivity and stability.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, a series of 6-substituted-2,4-dimethyl-3-pyridinols, which share a similar pyridinol core, were synthesized using a low-temperature aryl bromide-to-alcohol conversion as the final step . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities. The synthesis of these compounds has shown that the basicity and stability can be manipulated by varying the electron density in the ring, which could be relevant for the synthesis of "1,6-dimethyl-4-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one" .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using crystallography. For example, the crystal and molecular structures of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivative were described, providing insights into the conformation and tautomeric forms that these molecules can adopt . This information is crucial as it can influence the design and optimization of the synthesis route for the compound of interest.
Chemical Reactions Analysis
The reactivity of similar pyridinols has been studied, particularly their behavior as antioxidants. These compounds have been tested against peroxyl radicals in organic solutions, revealing that some pyridinols are highly effective phenolic chain-breaking antioxidants . This suggests that "1,6-dimethyl-4-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one" might also exhibit significant antioxidant activity, which could be explored in further studies.
Physical and Chemical Properties Analysis
The physical properties such as crystal structure and unit-cell parameters of related compounds have been reported. For instance, a compound with a coumarin moiety showed specific unit-cell parameters and planarity in its pyrrolidine ring, which could be relevant when considering the physical properties of "1,6-dimethyl-4-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one" . The stability of these compounds under atmospheric conditions and their basicity at physiological pH are also important factors that have been examined .
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Properties
The chemical compound "1,6-dimethyl-4-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one" is involved in various synthetic and mechanistic studies, reflecting its relevance in creating novel heterocyclic compounds with potential industrial, biological, and medicinal applications.
One notable research direction involves the synthesis of chromene substituted isoxazolo[4,5-i]pyridine-A-oxides, showcasing a method for creating chromene derivatives through condensation-cyclisation processes. This method is highlighted for its efficiency, generality, and the absence of side products, pointing towards its application in synthesizing compounds with specific structural features for further chemical and biological evaluation (Rajanarendar, Karunakar, Ramesh, & Rao, 2006).
Another approach explored is the multicomponent reaction leading to the formation of 2,4-diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. This process indicates the versatility of chromene derivatives in participating in reactions that yield compounds with diverse biological and medicinal properties, while also touching upon their ADME (absorption, distribution, metabolism, and excretion) profiles (Ryzhkova, Ryzhkov, Maslov, & Elinson, 2023).
Additionally, the structural elucidation and crystallography of related chromene compounds provide insights into their chemical behavior and interaction potential. For example, the crystal structure analysis of 1-(7,8-Dimethyl-2-oxo-2H-chromen-4-ylmethyl)-pyrrolidine-2,5-dione reveals the geometric and electronic characteristics that could influence the reactivity and binding properties of such compounds (Marulasiddaiah, Kulkarni, Sharma, & Gupta, 2011).
Application in Medicinal Chemistry and Material Science
The research on chromene derivatives extends into their application in medicinal chemistry, where their anticancer activity and photophysical properties are investigated. Compounds synthesized from chromene precursors have been screened for their effectiveness against various cancer cell lines, demonstrating the therapeutic potential of chromene-based molecules. Their photophysical properties, including UV and fluorescence characteristics, are also studied to understand their behavior in biological systems and potential use in diagnostic applications (Kumar, Saidachary, Mallesham, Sridhar, Jain, Kalivendi, Rao, & Raju, 2013).
Moreover, advancements in the synthesis of chromene derivatives for optoelectronic devices are explored, highlighting the diverse applications of these compounds beyond biological systems. The development of compounds with specific electronic and photophysical properties indicates the role of chromene derivatives in material science, particularly in the fabrication of devices with enhanced photosensitivity and photocurrent characteristics (Roushdy, Farag, Ibrahim, Halim, & El-Gohary, 2019).
Eigenschaften
IUPAC Name |
1,6-dimethyl-4-[1-(4-oxochromene-2-carbonyl)piperidin-4-yl]oxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-14-11-16(12-21(26)23(14)2)28-15-7-9-24(10-8-15)22(27)20-13-18(25)17-5-3-4-6-19(17)29-20/h3-6,11-13,15H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFPILWIEOWFKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-dimethyl-4-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3016385.png)




![[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B3016393.png)
![N-[(1-hydroxycyclopentyl)methyl]-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B3016394.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B3016396.png)

![Ethyl 4-(chloromethyl)-3-methyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3016401.png)
![3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016403.png)
![[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methanamine dihydrochloride](/img/structure/B3016406.png)
